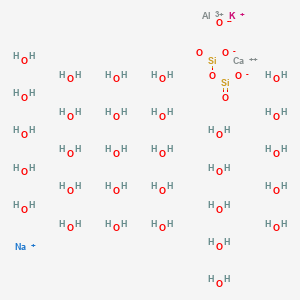
Erionite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erionite, also known as this compound, is a useful research compound. Its molecular formula is AlCaH60KNaO36Si2+3 and its molecular weight is 821.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Silicic Acid - Silicates - Aluminum Silicates - Zeolites - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
... To investigate the possible molecular mechanisms of erionite-induced toxicity and carcinogenesis and whether cationic content of this compound fibers was important, we examined c-fos and c-jun mRNA levels, activator protein-1 (AP-1) binding to DNA, and changes in cell proliferation and apoptosis in rat pleural mesothelial (RPM) cells exposed to different cation-substituted this compound fibers or crocidolite asbestos at various concentrations (1, 5, or 10 ug/sq cm dish) at time periods from 8 to 48 hr after addition of minerals. c-fos mRNA levels in cells exposed to equal weight concentrations of various erionites and crocidolite fibers were increased comparably. When compared to other fibers, Na-erionite caused significantly increased levels of c-jun mRNA at lower mass concentrations (1 and 5 ug/sq cm) than crocidolite asbestos, but comparable AP-1 binding to DNA. In comparison to untreated controls, numbers of RPM cells incorporating 5'-bromodeoxyuridine (BrdU) were increased dramatically after exposure to asbestos or Na-erionite at 5 and 10 ug/sq cm. Significant dose-dependent increases in apoptosis were observed with asbestos at all time points, whereas erionites failed to induce apoptosis at 8 or 24 hr, with minimal induction at higher concentrations than asbestos at 48 hr. These data suggest that this compound increases the balance between cell proliferation (and/or abnormal DNA repair) and apoptosis, a normal mechanism of elimination of transformed or proliferating cells.
... Previous studies have shown that this compound induced malignant pleural mesothelioma (MPM) has different biological behavior than asbestos induced MPM. Although impaired apoptosis has been implicated in tumor biology, the relationship between the type of environmental exposure and apoptosis has not yet been evaluated in MPM. The purpose of this study was to determine the expression of apoptosis regulating proteins and their prognostic significance in this compound and asbestos induced MPM. Thirty-five patients with MPM (16 this compound and 19 asbestos induced), and 17 patients with adenocarcinoma were comparatively evaluated. Expression of Bcl-2, Bax, Fas and Fas Ligand, were assessed by immunohistochemistry. Bcl-2 and Fas did not stain in almost all specimens. The staining extension of Bax was 13.75 +/- 19.27%, 5.89 +/- 14.51% and 7.38 +/- 14.53% for this compound and asbestos induced MPM and adenocarcinoma, respectively (p = 0.566). The staining extension of Fas Ligand was 26.87 +/- 31.87%, 46.10 +/- 37.30% and 26.47 +/- 23.23% for this compound and asbestos induced MPM, and adenocarcinoma, respectively (p = 0.123). Bax negative patients in this compound group had longer survival than Bax positive patients (18 months versus 14 months) (p = 0.06). Fas Ligand positive patients showed statistically better survival than Fas Ligand negative patients in all MPM group (15 months versus 12 months) (p = 0.05). Although all proteins expressed in similar extension in all samples, Bax staining displayed an inverse relation with survival in this compound group. This may implicate a difference in Bax functioning in this compound induced MPM. However, Fas Ligand may be functionally intact to reduce tumor survival.
特性
CAS番号 |
12510-42-8 |
|---|---|
分子式 |
AlCaH60KNaO36Si2+3 |
分子量 |
821.77 g/mol |
IUPAC名 |
aluminum;calcium;potassium;sodium;oxido-[oxido(oxo)silyl]oxy-oxosilane;oxygen(2-);triacontahydrate |
InChI |
InChI=1S/Al.Ca.K.Na.O5Si2.30H2O.O/c;;;;1-6(2)5-7(3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;30*1H2;/q+3;+2;2*+1;-2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;-2 |
InChIキー |
AQTSNQQRPNNYRB-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-][Si](=O)O[Si](=O)[O-].[Na+].[Al+3].[K+].[Ca+2] |
正規SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-][Si](=O)O[Si](=O)[O-].[Na+].[Al+3].[K+].[Ca+2] |
Color/Form |
Hexagonal, cage-like structure composed of a framework of linked (Si,Al)O4 tetrahedra White prismatic crystals in radiating groups and occurs in a fibrous form Color varies from white to clear and it looks like transparent, glass-like fibers |
密度 |
Specific gravity: 2.02 to 2.08 |
Key on ui other cas no. |
12510-42-8 66733-21-9 |
ピクトグラム |
Health Hazard |
関連するCAS |
100801-58-9 (dealuminated) |
同義語 |
erionite erionite (CaKNa(Al2Si7O18)2.14H2O) erionite, dealuminated Na-erionite |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















